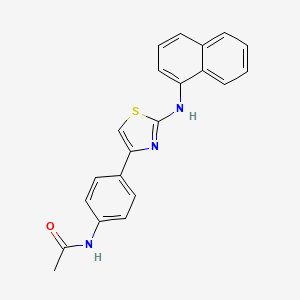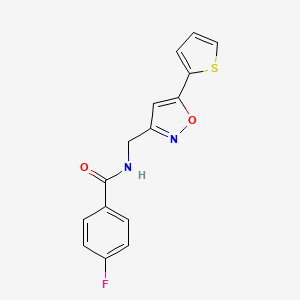![molecular formula C14H16ClF3N4O B2363094 3-氯-2-{[1-(3-甲基丁基)-1H-1,2,3-三唑-4-基]甲氧基}-5-(三氟甲基)吡啶 CAS No. 2085690-16-8](/img/structure/B2363094.png)
3-氯-2-{[1-(3-甲基丁基)-1H-1,2,3-三唑-4-基]甲氧基}-5-(三氟甲基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine is a complex organic compound featuring a trifluoromethyl group, a triazole moiety, and a chloro-substituted pyridine ring
科学研究应用
Chemistry: : Utilized in the development of novel catalysts and ligands due to its unique electronic properties.
Biology: : Explored for antimicrobial activities, leveraging the triazole and pyridine functionalities known for such properties.
Medicine: : Investigated for potential pharmaceutical applications, including as antifungal or anticancer agents.
Industry: : Used in material science for creating advanced polymers and as intermediates in the synthesis of agrichemicals.
作用机制
Target of Action
It’s known that similar compounds have been found to interact with various receptors . The role of these targets can vary widely, from mediating cellular signaling to catalyzing biochemical reactions.
Mode of Action
Similar compounds have been found to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which may alter its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a carbon-carbon bond, which can have downstream effects on various biochemical pathways.
Result of Action
Similar compounds have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its impact on biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions. Key steps typically include:
Formation of the Triazole Ring: : Using click chemistry, an azide reacts with an alkyne under copper(I)-catalyzed conditions to form the triazole ring.
Attachment to Pyridine: : The triazole derivative is then linked to the pyridine ring via a nucleophilic substitution reaction, where the methoxy group serves as a leaving group.
Industrial Production Methods
Large-scale synthesis involves similar steps but may include optimized catalysts and reaction conditions to enhance yield and purity. For instance, continuous-flow reactors can be employed to maintain precise control over reaction parameters.
化学反应分析
Types of Reactions
Substitution Reactions: : The chloro and methoxy groups on the pyridine ring can undergo various nucleophilic substitutions.
Oxidation and Reduction: : Specific functional groups in the compound can be selectively oxidized or reduced depending on the required derivatives.
Common Reagents and Conditions
Substitution typically requires strong nucleophiles like amines or thiols.
Oxidation may employ reagents like potassium permanganate or hydrogen peroxide, while reduction might use hydrides like lithium aluminum hydride.
Major Products
Products vary depending on the reacting nucleophiles but often include modified triazole-pyridine derivatives with different functional groups, expanding their chemical utility.
相似化合物的比较
Similar compounds include:
3-chloro-2-{[1-(butyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine: : Similar structure but with a different alkyl chain, affecting its physical properties.
5-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-(trifluoromethyl)pyridine: : A positional isomer with different substitution patterns, impacting its chemical reactivity and application profile.
In essence, 3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine stands out due to its unique blend of functional groups, offering a versatile platform for a range of scientific explorations and industrial applications.
属性
IUPAC Name |
3-chloro-2-[[1-(3-methylbutyl)triazol-4-yl]methoxy]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N4O/c1-9(2)3-4-22-7-11(20-21-22)8-23-13-12(15)5-10(6-19-13)14(16,17)18/h5-7,9H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWDXKMWXYKKIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(N=N1)COC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide](/img/structure/B2363014.png)
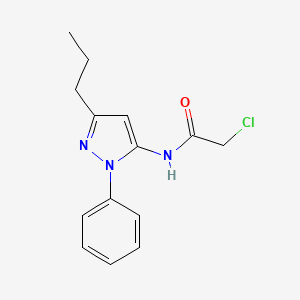

![3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol](/img/structure/B2363019.png)

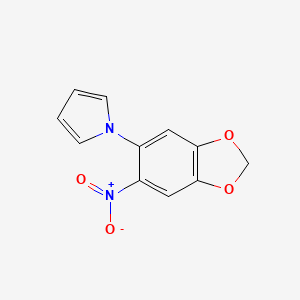
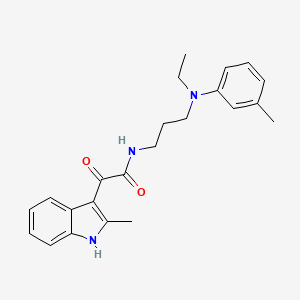
![2-Chloro-N-[1-(3-phenylpropyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2363025.png)
![N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363027.png)
![1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol](/img/structure/B2363029.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2363031.png)
